molecular formula C8H12N2O3S B1628425 N-(2-amino-4-methoxyphenyl)methanesulfonamide CAS No. 92351-28-5

N-(2-amino-4-methoxyphenyl)methanesulfonamide

Cat. No.: B1628425
CAS No.: 92351-28-5
M. Wt: 216.26 g/mol
InChI Key: KGWZUEMSCDAHEE-UHFFFAOYSA-N
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Description

N-(2-Amino-4-methoxyphenyl)methanesulfonamide (AMMS) is an organic compound that has been widely studied in chemistry and biochemistry. It is a part of the aminopropanesulfonamide family, which includes a variety of compounds with similar structures and properties. AMMS has a wide range of applications in chemical and biochemical research, from drug design and synthesis to protein and enzyme studies.

Scientific Research Applications

Synthetic Methodologies

Synthesis of Anticancer Compounds

The compound N-(4-amino-2-methoxyphenyl)methanesulfonamide is a crucial intermediate in the synthesis of anticancer drugs like Amsacrine. This is demonstrated through a study where the title compound was produced as part of a synthesis pathway, highlighting its role in developing treatments targeting cancer cells (M. Robin et al., 2002).

One-Pot Synthesis Applications

Methanesulfonic acid, related to N-(2-amino-4-methoxyphenyl)methanesulfonamide through its sulfonamide group, is used as an effective catalyst in the synthesis of 2-substituted benzoxazoles. This method represents a convenient one-pot synthesis approach for creating benzoxazoles from carboxylic acids, showcasing the compound's utility in facilitating complex organic reactions (Dinesh Kumar et al., 2008).

Biological Interactions

DNA Binding and Antitumor Activity

N-[4-(9-Acridinylamino)-3-methoxyphenyl]methanesulfonamide, an antitumor drug, binds to DNA by intercalating between DNA base pairs. This interaction is crucial for its activity against tumors, as the compound's ability to insert itself into the DNA structure can inhibit cancer cell growth. Studies focusing on its binding parameters and structural influences on drug affinity provide insights into designing more effective anticancer agents (J. Hénichart et al., 1982).

Material Science

Synthesis of Nanofiltration Membranes

Research into sulfonated thin-film composite nanofiltration membranes, which could be derived from sulfonated compounds similar in functionality to this compound, demonstrates improved water flux for dye treatment. The introduction of sulfonic acid groups enhances membrane hydrophilicity, indicating potential applications in water purification technologies (Yang Liu et al., 2012).

Properties

IUPAC Name

N-(2-amino-4-methoxyphenyl)methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O3S/c1-13-6-3-4-8(7(9)5-6)10-14(2,11)12/h3-5,10H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGWZUEMSCDAHEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NS(=O)(=O)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00588358
Record name N-(2-Amino-4-methoxyphenyl)methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00588358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92351-28-5
Record name N-(2-Amino-4-methoxyphenyl)methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00588358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(2-amino-4-methoxyphenyl)methanesulfonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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